Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a cyclopropanecarboxamide group, and a methyl ester group, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-1-carboxylic acid methyl ester and cyclopropanecarboxamide.
Reaction Steps: The cyclopropanecarboxamide is first activated, often using a coupling agent like carbodiimide (e.g., DCC or EDC), to form an active ester intermediate.
Coupling Reaction: The activated cyclopropanecarboxamide is then reacted with piperidine-1-carboxylic acid methyl ester under controlled conditions to form the target compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Scale-Up Considerations: Special attention is given to the scalability of the reaction, ensuring that the process is efficient and cost-effective at a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives at the piperidine ring
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate
Methyl 4-methylcyclohexanecarboxylate
Cyclopropanecarboxylic acid, 4-methyl-, methyl ester
Uniqueness:
Structural Differences: The presence of the piperidine ring in Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate distinguishes it from similar compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 4-[(cyclopropanecarbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-17-12(16)14-6-4-9(5-7-14)8-13-11(15)10-2-3-10/h9-10H,2-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQCVBOYNNTKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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